N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride
Description
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS: 554420-73-4) is a tertiary amine hydrochloride salt characterized by a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a methylaminomethyl group. Its molecular formula is C₇H₁₄ClNO (molecular weight: 183.65 g/mol), and it is structurally defined by the InChI key UZQOFHCSTMZYRE-UHFFFAOYSA-N . Synonyms include (Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride and 1-(Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (1:1) . The compound is synthesized via reductive amination or alkylation reactions, often involving sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane or THF . It is widely used as a building block in pharmaceutical research, particularly in the amination of heterocyclic scaffolds like pyrrolopyrimidines, achieving yields up to 86% in water-based reactions .
Properties
IUPAC Name |
N-methyl-1-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-7-2-4-9-5-3-7;/h7-8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJHNSSNPFECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanamine with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Intermediate in Organic Synthesis
N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for researchers looking to develop new compounds.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Can be used to introduce functional groups into organic frameworks. |
| Reduction Reactions | Acts as a reducing agent in the synthesis of tetrahydrofuran derivatives. |
| Oxidation Reactions | Involved in the formation of furanones and other oxygenated derivatives. |
Biological Applications
Potential Biological Activity
Research into the biological properties of this compound has revealed potential antimicrobial and anticancer activities. Studies indicate that this compound may interact with specific molecular targets, modulating enzyme activity and cellular signaling pathways.
Case Study: Antimicrobial Properties
A study conducted by researchers at a leading pharmaceutical institution explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.
Medicinal Applications
Drug Development
The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents aimed at treating various diseases. Its structural features allow for modifications that can enhance pharmacological properties.
Patent Insights
Recent patents have highlighted its use in formulations targeting gastrointestinal and prostate conditions, showcasing its versatility in medicinal chemistry .
| Therapeutic Area | Potential Use |
|---|---|
| Gastrointestinal Disorders | Formulations targeting digestive health issues. |
| Oncology | Development of anticancer agents based on its structure. |
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including:
- Production of Specialty Chemicals: Used as a building block for synthesizing other chemical compounds.
- Material Science: Investigated for potential uses in developing new materials with desirable properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s oxane ring confers moderate lipophilicity, enabling solubility in both aqueous (e.g., water-based amination ) and organic phases. In contrast, naphthyl- or aryl-substituted analogues (e.g., compound 17 in ) exhibit higher lipophilicity, as evidenced by shorter HPLC retention times .
- Reactivity : The tertiary amine in the target compound enhances nucleophilicity compared to its primary amine analogue (CAS 130290-79-8), facilitating efficient alkylation/amination reactions .
- Synthetic Utility : The target compound outperforms analogues like (R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (14% yield ) in reaction efficiency, likely due to steric and electronic effects of substituents.
Metabolic and Pharmacokinetic Profiles
- Microsomal Stability : The naphthyl-substituted analogue (compound 17, ) demonstrated a human liver microsomal half-life (t₁/₂) of >60 minutes, indicating high metabolic stability. Comparable data for the target compound is lacking but inferred to be moderate due to its oxane ring, which is less prone to oxidative metabolism than aromatic systems .
- Metabolite Identification : Thiazole-containing analogues (e.g., CAS 7771-09-7 ) may generate sulfoxide metabolites, whereas the target compound’s aliphatic ether linkage likely produces simpler metabolites (e.g., hydroxylated oxane derivatives).
Biological Activity
Overview
N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula CHNO·HCl. It is a derivative of methanamine, featuring a tetrahydro-2H-pyran-4-yl group, which contributes to its unique biological properties. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biochemical assays.
The compound exhibits a range of chemical reactivity, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its application in synthesizing biologically active compounds.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic/neutral medium | N-oxides |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Amine derivatives |
| Substitution | Alkyl/acyl halides + Base | Varies | Substituted amines |
This compound functions as a ligand that can bind to various receptors or enzymes, modulating their activity. The specific pathways and targets are contingent on the biological system in which it is utilized. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
Biological Activity
Research indicates that this compound may possess significant biological activities:
- Neuroprotective Effects : Its structural similarity to other neuroactive compounds suggests potential benefits in cognitive function and neuroprotection.
- Antiparasitic Activity : Preliminary studies have shown that modifications in similar compounds can enhance antiparasitic potency, indicating that this compound could also exhibit such effects .
Case Studies
- Neurotransmitter Interaction : In studies involving structurally related compounds, it was observed that N-methyl substitutions significantly influenced receptor binding affinity and biological activity. For instance, compounds with N-methyl substitutions demonstrated enhanced potency against specific targets (EC values ranging from 0.025 μM to 0.115 μM) compared to their unsubstituted counterparts .
- Pharmacological Research : A study investigating a related compound indicated its efficacy in antagonizing kappa opioid receptors, which could provide insights into the therapeutic potential of this compound in pain management and mood disorders .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine | Different pyran ring position | Potentially lower activity |
| N-Methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine | Additional ethyl group | Enhanced neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
